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molecular formula C11H13ClFNO B8429014 2-Fluoro-4-chloro-5-cyclopentyloxyaniline CAS No. 141772-32-9

2-Fluoro-4-chloro-5-cyclopentyloxyaniline

Cat. No. B8429014
M. Wt: 229.68 g/mol
InChI Key: BZOLDHIILYRNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05424277

Procedure details

Benzyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate (2.00 g, 5.51 mmol) synthesized as described above, 5% Pd/C (100 mg) as a catalyst, and toluene (15 ml) as a solvent were charged into a 50 cc round-bottom flask, and the inside of the flask was replaced sufficiently with a hydrogen gas. Then, in a hydrogen gas atmosphere, the mixture was thoroughly stirred for 3 hours at 50° C. After completion of the reaction, the catalyst was separated by filtration, the resulting filtrate was dried with anhydrous magnesium sulfate. After separating the drying agent by filtration, the solvent was distilled off under reduced pressure from the filtrate to obtain quantitatively 2-fluoro-4-chloro-5-cyclopentyloxyaniline (1.26 g) as a pale brown oily substance. The spectral data and the like are shown in Reference Example 1.
Name
Benzyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mg
Type
catalyst
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH:15]C(=O)OCC1C=CC=CC=1.[H][H]>[Pd].C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[C:6]([Cl:8])[C:5]([O:9][CH:10]2[CH2:14][CH2:13][CH2:12][CH2:11]2)=[CH:4][C:3]=1[NH2:15]

Inputs

Step One
Name
Benzyl N-(2-fluoro-4-chloro-5-cyclopentyloxyphenyl)carbamate
Quantity
2 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)Cl)OC1CCCC1)NC(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pd]
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was separated by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resulting filtrate was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After separating the drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure from the filtrate

Outcomes

Product
Name
Type
product
Smiles
FC1=C(N)C=C(C(=C1)Cl)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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